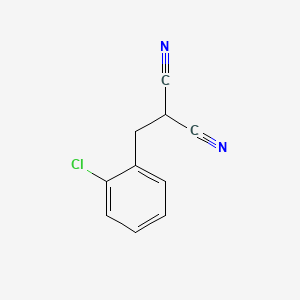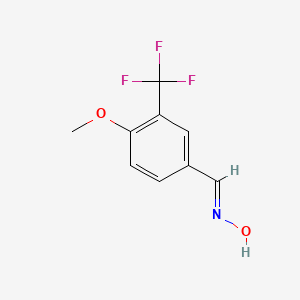
Tribromochlorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribromochlorosilane is a chemical compound with the formula Br₃ClSi It is known for its unique structure, consisting of three bromine atoms and one chlorine atom bonded to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions: Tribromochlorosilane can be synthesized through the direct reaction of silicon tetrachloride (SiCl₄) with bromine (Br₂) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting silicon with a mixture of bromine and chlorine gases. This process requires precise control of reaction parameters to maximize yield and purity. The reaction is usually carried out in a reactor designed to handle corrosive gases and high temperatures.
化学反応の分析
Types of Reactions: Tribromochlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of bromine or chlorine atoms.
Hydrolysis: When exposed to water, this compound hydrolyzes to form silanols and hydrogen halides.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under ambient conditions, but the reaction rate can be increased by using acidic or basic catalysts.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as alkoxysilanes, aminosilanes, or thiol-silanes can be formed.
Hydrolysis Products: The primary products of hydrolysis are silanols and hydrogen halides (HBr and HCl).
科学的研究の応用
Tribromochlorosilane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: this compound derivatives are explored for their potential use in biological labeling and imaging.
Medicine: Research is ongoing to investigate its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of tribromochlorosilane involves its reactivity with nucleophiles and water. The silicon atom in this compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the substitution of bromine or chlorine atoms and the formation of new silicon-containing compounds. In hydrolysis reactions, the silicon atom reacts with water to form silanols and hydrogen halides.
類似化合物との比較
Trichlorosilane (HCl₃Si): A related compound with three chlorine atoms bonded to silicon.
Tribromosilane (HBr₃Si): Similar to tribromochlorosilane but lacks the chlorine atom.
Silicon Tetrachloride (SiCl₄): A precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to its combination of bromine and chlorine atoms, which imparts distinct reactivity and properties compared to other silicon halides. This makes it valuable for specific applications where tailored reactivity is required.
特性
CAS番号 |
13465-76-4 |
|---|---|
分子式 |
Br3ClSi |
分子量 |
303.25 g/mol |
IUPAC名 |
tribromo(chloro)silane |
InChI |
InChI=1S/Br3ClSi/c1-5(2,3)4 |
InChIキー |
KDSIMFNFMPPQRD-UHFFFAOYSA-N |
正規SMILES |
[Si](Cl)(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
![(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B13740139.png)


![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)
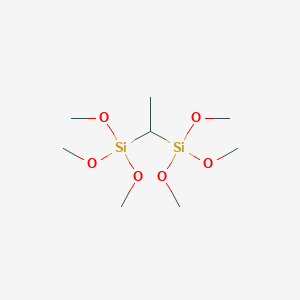
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-](/img/structure/B13740166.png)
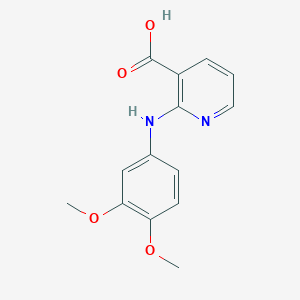
![N-[6-[[(7Z,11E,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13740182.png)

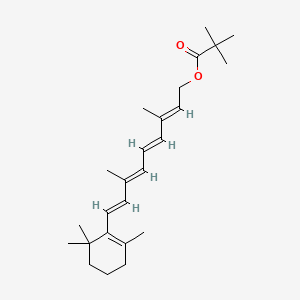
![Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride](/img/structure/B13740188.png)
